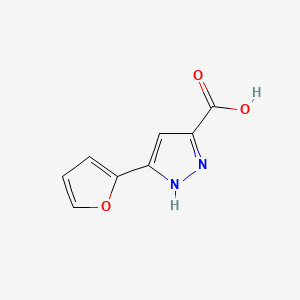
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyanocyclobutyl group, and the coupling with the benzamide moiety. Common reagents and conditions might include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Introduction of the cyanocyclobutyl group: This step may involve the use of cyanation reagents such as cyanogen bromide or sodium cyanide.
Coupling with the benzamide moiety: This can be done using amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.
Unique Features: The presence of the cyanocyclobutyl group and the oxadiazole ring might confer unique chemical and biological properties compared to other similar compounds.
List of Similar Compounds
Benzamide derivatives: N-(4-chlorophenyl)benzamide, N-(4-methoxyphenyl)benzamide.
Oxadiazole-containing compounds: 3-(4-methoxyphenyl)-1,2,4-oxadiazole, 3-(4-nitrophenyl)-1,2,4-oxadiazole.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-10-17(8-1-9-17)20-15(22)12-4-6-13(7-5-12)16-19-14(21-23-16)11-2-3-11/h4-7,11H,1-3,8-9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKZIWJLHKYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)


![1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)



![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)
